molecular formula C15H23N3O2 B3234830 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester CAS No. 1353982-60-1

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B3234830
CAS No.: 1353982-60-1
M. Wt: 277.36 g/mol
InChI Key: OBZIIZJGPSDKPH-UHFFFAOYSA-N
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Description

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, and a benzyl ester group, which is a benzene ring attached to a methylene group and a carboxylic acid ester.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methyl-piperazine and 2-amino-ethyl-carboxylic acid benzyl ester.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 3-methyl-piperazine and the carboxylic acid group of 2-amino-ethyl-carboxylic acid benzyl ester. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring proper temperature and pressure control to maintain reaction efficiency.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzyl ester group to a carboxylic acid.

  • Reduction: Reduction reactions can convert the amide group to an amine.

  • Substitution: Substitution reactions can occur at the piperazine ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid.

  • Reduction Products: 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl amine.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of piperazine derivatives on biological systems. Medicine: Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biological molecules, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(2-Amino-ethyl)-benzoic acid: This compound has a similar structure but lacks the piperazine ring.

  • 3-Methyl-piperazine: A simpler compound without the benzyl ester group.

  • Benzyl ester derivatives: Other benzyl esters with different substituents on the benzene ring.

Uniqueness: The presence of both the piperazine ring and the benzyl ester group in 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester makes it unique compared to other similar compounds

Properties

IUPAC Name

benzyl 4-(2-aminoethyl)-3-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-13-11-18(10-9-17(13)8-7-16)15(19)20-12-14-5-3-2-4-6-14/h2-6,13H,7-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZIIZJGPSDKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142590
Record name 1-Piperazinecarboxylic acid, 4-(2-aminoethyl)-3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353982-60-1
Record name 1-Piperazinecarboxylic acid, 4-(2-aminoethyl)-3-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353982-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-aminoethyl)-3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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